molecular formula C21H19N5O2 B14105802 1,7,8-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7,8-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14105802
M. Wt: 373.4 g/mol
InChI Key: ACTFKXXACYQTJY-UHFFFAOYSA-N
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Description

1,7,8-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines a purine core with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,8-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: This step involves the alkylation of the purine core with a naphthalene derivative, often using a Friedel-Crafts alkylation reaction.

    Methylation: The final step involves the methylation of the purine core at specific positions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,7,8-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,7,8-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1,7,8-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,7,8-trimethyl-3-(naphthalen-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 1,7,8-trimethyl-3-(phenylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

1,7,8-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to the specific positioning of the naphthalene moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

4,6,7-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H19N5O2/c1-13-11-25-17-18(22-20(25)23(13)2)24(3)21(28)26(19(17)27)12-15-9-6-8-14-7-4-5-10-16(14)15/h4-11H,12H2,1-3H3

InChI Key

ACTFKXXACYQTJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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